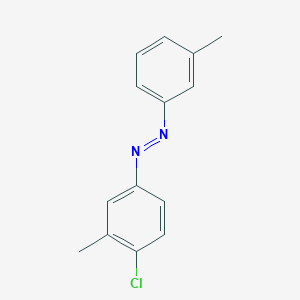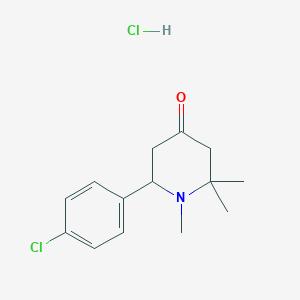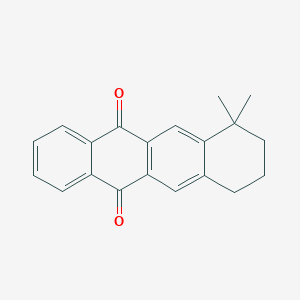![molecular formula C20H20ClNO3 B14378242 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid CAS No. 89763-10-0](/img/structure/B14378242.png)
1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a 2-chlorobenzoyl and phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-chlorobenzoyl chloride and aniline in the presence of a base such as triethylamine to form 2-chlorobenzoyl aniline.
Cyclohexane Carboxylation: The subsequent reaction of 2-chlorobenzoyl aniline with cyclohexanecarboxylic acid chloride in the presence of a base to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-[(2-Bromobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
- 1-[(2-Fluorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
- 1-[(2-Methylbenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid
Comparison: 1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, fluorine, or methyl-substituted analogs. The chlorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions.
Eigenschaften
CAS-Nummer |
89763-10-0 |
|---|---|
Molekularformel |
C20H20ClNO3 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
1-(N-(2-chlorobenzoyl)anilino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H20ClNO3/c21-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)20(19(24)25)13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,25) |
InChI-Schlüssel |
GKVAPBJGKRHBOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


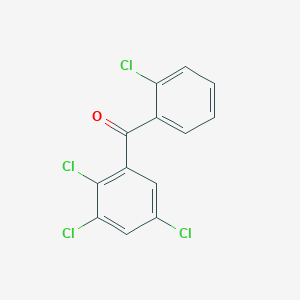
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
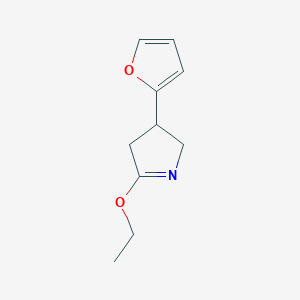

![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
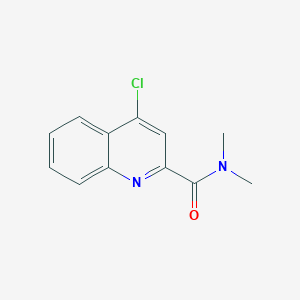
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
